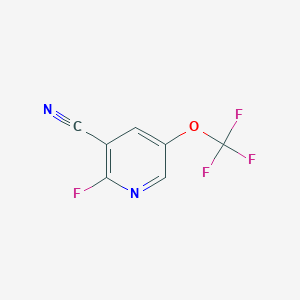

2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile

Description

2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile is a fluorinated pyridine derivative characterized by three key substituents: a fluorine atom at position 2, a trifluoromethoxy (-OCF₃) group at position 5, and a carbonitrile (-CN) group at position 3. The molecular formula is C₇H₂F₄N₂O, with a molecular weight of 206.11 g/mol. The trifluoromethoxy group contributes strong electron-withdrawing effects via inductive withdrawal, while the fluorine and carbonitrile groups further enhance the electron-deficient nature of the pyridine ring.

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2O/c8-6-4(2-12)1-5(3-13-6)14-7(9,10)11/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYLGAAWAMCMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361835-54-2 | |

| Record name | 2-fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a fluorinated pyridine derivative with a trifluoromethoxy group. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy and reduced off-target effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile and analogous pyridine derivatives:

Key Observations:

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. However, -CF₃ (as in the second compound) offers greater lipophilicity, favoring membrane permeability in agrochemicals . Amino (-NH₂) vs. Electron-Withdrawing Groups: The amino group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile provides electron-donating effects, contrasting with the electron-withdrawing -OCF₃ and -CN in the target compound. This difference influences reactivity in nucleophilic substitution reactions .

Positional Effects :

- The carbonitrile group at position 3 in the target compound is adjacent to fluorine (position 2), creating a sterically hindered environment. In contrast, carbonitrile at position 2 (e.g., 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile) allows for different conjugation patterns .

Physicochemical Properties

- Solubility : The target compound’s -OCF₃ group may improve water solubility compared to -CF₃ analogs, though exact data are unavailable.

- Stability : Strong electron-withdrawing groups (-CN, -F, -OCF₃) likely enhance thermal and oxidative stability, making it suitable for high-temperature reactions .

Biological Activity

2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile is a fluorinated organic compound categorized under trifluoromethylpyridines. This class of compounds is recognized for its unique physicochemical properties, which contribute to its applications in pharmaceuticals and agrochemicals. The biological activity of this compound is primarily attributed to the presence of fluorine atoms, which enhance thermal stability, lipophilicity, and resistance to metabolic degradation.

The biological activity of this compound can be understood through its interactions within biological systems:

- Target of Action : The compound is known to interact with various enzymatic pathways, particularly in the context of drug development and agrochemical applications.

- Mode of Action : It often participates in chemical reactions such as Suzuki–Miyaura cross-coupling, which is essential for synthesizing complex organic molecules.

- Biochemical Pathways : The compound's reactivity allows it to be involved in nucleophilic substitution and oxidation-reduction reactions, although these are less common due to the stability conferred by its fluorinated structure .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

- Antimycobacterial Activity : In vitro studies have indicated that derivatives of this compound show promising antitubercular properties. For instance, molecular docking studies revealed strong binding interactions with target proteins associated with Mycobacterium tuberculosis, suggesting potential as lead compounds for drug development .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, contributing to its potential therapeutic applications. The hydrophobic interactions and hydrogen bonding with amino acids in target enzymes enhance its binding affinity, leading to effective inhibition .

- Pharmacological Applications : Due to its unique properties, this compound is being explored for use as a precursor in synthesizing novel drug candidates, particularly those targeting infectious diseases .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

- Case Study on Antitubercular Activity : A study assessed the minimum inhibitory concentrations (MICs) of various derivatives, including those containing the trifluoromethoxy group. Results indicated that certain derivatives exhibited MIC values as low as 8 μM against Mycobacterium tuberculosis .

- Molecular Docking Analysis : In silico studies showed that the nitrogen atom in the pyridine ring forms hydrogen bonds with key amino acids in target proteins, enhancing the binding affinity and biological activity of the compound .

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)pyridine | Moderate antitubercular activity | Similar fluorinated structure |

| 2-Bromo-5-(trifluoromethoxy)pyridine | Lower enzyme inhibition | Bromine substitution affects reactivity |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via halogen-exchange reactions or catalytic trifluoromethylation. For example, substituting chlorine with fluorine using anhydrous potassium fluoride (KF) in sulfolane at elevated temperatures (120–150°C) achieves moderate yields (~60–70%) . Catalytic methods, such as palladium-based heterogeneous catalysts (e.g., Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂), enhance regioselectivity and reduce by-products in multi-step reactions . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol) improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F and ¹³C NMR confirm fluorination patterns and nitrile group placement.

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 232.03) .

- X-ray Diffraction : Monoclinic crystal systems (space group P2₁/n) with lattice parameters (a = 9.52 Å, b = 13.88 Å) resolve stereochemistry . SHELX software refines structural models, addressing thermal motion and occupancy errors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?

Key parameters include:

- Temperature Control : Maintaining 120–150°C prevents decomposition of trifluoromethyl intermediates .

- Catalyst Selection : Palladium-Schiff base complexes improve regioselectivity in cross-coupling steps .

- Solvent Systems : Polar aprotic solvents (e.g., sulfolane) enhance fluorination efficiency by stabilizing ionic intermediates .

- By-Product Analysis : LC-MS monitors side reactions (e.g., dehalogenation), guiding iterative optimization .

Q. How should discrepancies between computational models (e.g., DFT) and experimental spectral or crystallographic data be resolved?

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (using B3LYP/6-311+G(d,p)) to identify errors in torsional angles or hydrogen bonding .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy ratios, especially for disordered fluorine atoms .

- Docking Studies : Reconcile computational binding affinity predictions with in vitro bioassay results by adjusting force field parameters .

Q. What strategies are recommended for analyzing the biological activity of this compound, given its structural similarity to other pyridine-3-carbonitrile derivatives?

- In Vitro Assays : Screen against target enzymes (e.g., kinases, cytochrome P450) to assess inhibitory potency (IC₅₀) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethoxy with methylthio) to isolate pharmacophoric groups .

- Toxicity Profiling : Evaluate hepatotoxicity in primary human hepatocytes and metabolic stability in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.